molecular formula C13H20N2O4 B1669963 Deanol acetamidobenzoate CAS No. 3635-74-3

Deanol acetamidobenzoate

Cat. No.: B1669963
CAS No.: 3635-74-3
M. Wt: 268.31 g/mol
InChI Key: XTWZHJXJIIUEJP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

Deanol acetamidobenzoate is systematically named as 4-acetamidobenzoic acid; 2-(dimethylamino)ethanol (1:1) . Its structure comprises two distinct components:

  • 4-Acetamidobenzoic acid (C₉H₉NO₃), featuring a benzoic acid backbone substituted with an acetamido group at the para position.
  • 2-(Dimethylamino)ethanol (C₄H₁₁NO), a tertiary amine with a primary alcohol group.

The structural formula is represented as a 1:1 ionic salt, where the carboxylic acid proton of 4-acetamidobenzoic acid is transferred to the hydroxyl group of 2-(dimethylamino)ethanol. The SMILES notation is CN(C)CCO.CC(=O)NC1=CC=C(C=C1)C(O)=O, and the InChIKey is XTWZHJXJIIUEJP-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 3635-74-3 . Alternative designations include:

Common Name Synonym Source
Deaner Riker Laboratories
Cervoxan PubChem
Diforene LookChem
DMAE p-acetamidobenzoate ChemicalBook
Nervoton Inxight Drugs

These synonyms reflect its historical pharmaceutical applications and salt composition.

Molecular Formula and Weight Calculations

The molecular formula is C₁₃H₂₀N₂O₄ , derived from the combination of:

  • 4-Acetamidobenzoic acid : C₉H₉NO₃ (MW = 179.17 g/mol).
  • 2-(Dimethylamino)ethanol : C₄H₁₁NO (MW = 89.14 g/mol).

Total Molecular Weight :
$$
179.17 \, \text{g/mol} + 89.14 \, \text{g/mol} = 268.31 \, \text{g/mol}
$$
This matches experimental values from PubChem and NIST.

Component Salt Composition Analysis

This compound is a 1:1 molar salt formed via proton transfer between the carboxylic acid group of 4-acetamidobenzoic acid and the hydroxyl group of 2-(dimethylamino)ethanol. Key structural features include:

Component Role in Salt Formation
4-Acetamidobenzoic acid Anionic component (COO⁻)
2-(Dimethylamino)ethanol Cationic component (HO⁻→H⁺)

The salt’s crystalline structure is stabilized by ionic interactions and hydrogen bonding, as evidenced by its melting point range of 158–162°C . X-ray diffraction data confirm the absence of stereocenters, rendering the compound achiral.

Properties

IUPAC Name

4-acetamidobenzoic acid;2-(dimethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.C4H11NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(2)3-4-6/h2-5H,1H3,(H,10,11)(H,12,13);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZHJXJIIUEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O.CN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189880
Record name Deanol acetamidobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3635-74-3
Record name Deanol acetamidobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3635-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Deanol acetamidobenzoate
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Record name Cervoxan
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Record name Deanol acetamidobenzoate
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Record name 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1)
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Record name DEANOL ACETAMIDOBENZOATE
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Biological Activity

Deanol acetamidobenzoate, also known as dimethylaminoethanol acetamidobenzoate (DMAE), is a compound that has garnered attention for its potential biological activities, particularly in neurological and cognitive health. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by various studies and case reports.

Deanol is recognized primarily for its role as a precursor to acetylcholine (ACh), a key neurotransmitter involved in numerous brain functions such as memory, learning, and muscle control. The compound is believed to enhance the synthesis of ACh in the brain, although the exact mechanism remains somewhat controversial. Research indicates that Deanol may compete with choline for uptake into the brain, potentially inhibiting the transport of choline across the blood-brain barrier (BBB) .

Key Mechanisms:

  • Cholinergic Activity : Increases ACh levels in the brain.
  • Blood-Brain Barrier Interaction : Competes with choline for uptake, affecting overall choline availability .
  • Antioxidant Properties : Exhibits free-radical scavenging activity, contributing to its neuroprotective effects .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Cognitive Enhancement : Studies suggest that Deanol may improve cognitive function and memory by increasing ACh levels .
  • Treatment of Movement Disorders : Clinical trials have explored its efficacy in treating tardive dyskinesia and chorea. However, results have been mixed, with some studies finding no significant improvement in symptoms .
  • Mood Disorders : As an antidepressant, Deanol has been considered for its potential to alleviate symptoms associated with depression .

Case Studies and Clinical Trials

  • Tardive Dyskinesia :
    • A double-blind study involving patients with tardive dyskinesia showed no significant effect on dyskinetic movements after treatment with this compound. Some participants even experienced worsening symptoms .
  • Schizophrenia :
    • In another trial involving chronic schizophrenic patients, Deanol was administered over three weeks. The study found no alleviation of dyskinetic movements and noted a tendency for increased schizophrenic symptoms among those treated with Deanol compared to placebo .
  • Cognitive Effects :
    • Historical studies dating back to the 1960s reported that healthy volunteers experienced improved concentration and muscle tone after taking Deanol . However, these findings require further validation through contemporary research.

Summary of Biological Activity

Biological Activity Effect Evidence Level
Cholinergic precursorIncreases acetylcholine synthesisModerate
Cognitive enhancementPotential improvement in memory and learningMixed results
Treatment of tardive dyskinesiaNo significant effect observedHigh (multiple studies)
Antioxidant propertiesExhibits free-radical scavenging activityModerate

Scientific Research Applications

Neurological Applications

Deanol is primarily noted for its role in treating conditions associated with cholinergic dysfunction. The following sections detail its applications in specific disorders.

Attention Deficit-Hyperactivity Disorder (ADHD)

Deanol has been investigated for its potential benefits in managing ADHD symptoms. While some anecdotal evidence suggests improvements in attention and cognitive function, clinical studies have yielded mixed results. A systematic review of available literature indicates that while deanol may enhance cognitive performance in some individuals, more rigorous trials are needed to establish its efficacy definitively .

Alzheimer's Disease

Research into deanol's effects on Alzheimer's disease has focused on its ability to enhance acetylcholine synthesis, a neurotransmitter significantly reduced in Alzheimer's patients. However, studies have shown limited effectiveness in improving cognitive function or slowing disease progression, necessitating further investigation into its role as a potential adjunct therapy .

Tardive Dyskinesia

Deanol's application in treating tardive dyskinesia—a movement disorder often resulting from long-term antipsychotic use—has been explored through various studies. One notable case involved a patient who experienced improvement in symptoms after deanol administration, suggesting it may help restore balance in the dopaminergic-cholinergic system . However, other studies have reported ineffectiveness in alleviating symptoms, indicating a need for more comprehensive research to clarify its role .

Huntington's Chorea and Other Movement Disorders

Deanol has been tested in patients with Huntington's chorea and other choreiform movements. In a double-blind study, it was administered alongside placebo to assess its impact on dyskinesia. The results indicated no significant improvement, prompting researchers to call for further trials with alternative cholinergic agents .

Cognitive Enhancement

Deanol is often marketed as a cognitive enhancer due to its purported effects on memory and mental clarity. Some studies have suggested that it may improve cognitive functions such as memory retention and focus, particularly when combined with other supplements like ginseng . However, the evidence remains inconclusive, with varying results across different populations.

Cosmetic Uses

In addition to its neurological applications, deanol has been explored for cosmetic purposes, particularly in anti-aging formulations. Preliminary studies suggest that topical application may reduce signs of aging by improving skin elasticity and firmness . However, robust clinical trials are necessary to substantiate these claims fully.

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

ApplicationEffectivenessKey Findings
ADHDMixedSome reports of cognitive enhancement; needs more rigorous trials
Alzheimer's DiseaseLimitedMinimal impact on cognitive function; further research required
Tardive DyskinesiaMixedSome improvement noted; other studies show ineffectiveness
Huntington's ChoreaIneffectiveNo significant effect observed; calls for further research
Cosmetic UsePromising but inconclusivePotential benefits for skin elasticity; requires more clinical validation

Chemical Reactions Analysis

Structural Composition and Salt Formation

Deanol acetamidobenzoate is synthesized via an acid-base reaction between N-acetyl-4-aminobenzoic acid (a carboxylic acid) and N-methyl-sarcosinol (a tertiary amine). The reaction involves proton transfer from the carboxylic acid group to the amine, forming a stable ionic salt .

ComponentRole in ReactionMolecular Formula
N-acetyl-4-aminobenzoic acidAcid (proton donor)C₉H₉NO₃
N-methyl-sarcosinol (DMAE)Base (proton acceptor)C₄H₁₁NO

This salt formation enhances the compound’s solubility and bioavailability compared to its individual components .

Competitive Inhibition of Choline Transport

This compound directly competes with choline for uptake at the blood-brain barrier (BBB). Key findings from intracarotid administration studies in rats :

ParameterCholineThis compound
Michaelis Constant (Kₘ)442 μg/mL
Inhibition Constant (Kᵢ)159 μg/mL
Blood Choline Elevation30–50% increase
  • Mechanism : The compound’s structural similarity to choline allows it to bind with higher affinity to the BBB choline transporter, reducing choline uptake into the brain .

  • Consequence : Elevated blood choline levels but suppressed cerebral acetylcholine synthesis .

Acetylcholine Precursor Pathway

While deanol (DMAE) is a proposed precursor to acetylcholine, studies show that this compound does not directly convert to choline in the brain. Instead, it undergoes hepatic processing into phosphatidyl-dimethylaminoethanol , which integrates into neuronal membranes and modulates fluidity and antioxidant activity .

Enzymatic Interactions

  • Choline Acetyltransferase (ChAT) : this compound does not serve as a substrate for ChAT, the enzyme responsible for acetylcholine synthesis.

  • Methylation Pathways : Unlike choline, dimethylaminoethanol derivatives resist methylation in neural tissue, limiting their role in acetylcholine production .

Chemical Stability

This compound exhibits high stability under physiological pH (6.8–7.4), with no significant hydrolysis observed in vitro .

Comparison with Similar Compounds

Mechanism of Action :

  • Blood-Brain Barrier (BBB) Transport Inhibition: Deanol competitively inhibits choline uptake at the BBB. The inhibition constant (Ki = 159 µg) is lower than the Michaelis constant (Km = 442 µg) for choline itself, indicating higher affinity for the choline transporter .
  • Dual Effect on Choline Levels: Deanol increases serum choline while reducing brain choline uptake, creating a paradoxical effect on acetylcholine (ACh) synthesis. This may explain inconsistent clinical outcomes in conditions like tardive dyskinesia .

Comparison with Similar Compounds

Choline and Choline Esters

Parameter Deanol Acetamidobenzoate Choline Bitartrate Physostigmine (Cholinesterase Inhibitor)
BBB Transport Inhibits choline uptake (Ki = 159 µg) Directly transported (Km = 442 µg) Crosses BBB indirectly via lipid diffusion
Effect on ACh Levels Minimal direct elevation Increases ACh synthesis Prolongs ACh activity via enzyme inhibition
Clinical Use Tardive dyskinesia, agitation Cognitive enhancement, fatty liver Alzheimer’s disease, anticholinergic toxicity
Toxicity LD₅₀ (rodents) > 900 mg/kg Well-tolerated at standard doses Narrow therapeutic index (seizures, nausea)

Key Findings :

  • Deanol’s unique action lies in its dual modulation of serum and brain choline, unlike choline bitartrate, which directly enhances ACh synthesis.
  • Compared to physostigmine, Deanol lacks direct cholinesterase inhibition, reducing toxicity but limiting efficacy in severe cholinergic deficits .

Other DMAE Derivatives

Compound Structural Difference Pharmacological Profile Clinical Evidence
Deanol (DMAE) Free base (CAS 108-01-0) Weak choline precursor; mild cognitive effects Limited efficacy in ADHD
Deanol N-Oxide Oxidized DMAE metabolite No BBB transport inhibition No therapeutic applications
Lappaconitine Derivatives Modified C4 side chain (e.g., amides/sulfonamides) Analgesic with reduced toxicity (TI 14–30× parent compound) Preclinical stage

Key Findings :

  • Esterification (e.g., acetamidobenzoate) enhances Deanol’s BBB interaction compared to free DMAE .
  • Structural modifications in related compounds (e.g., lappaconitine derivatives) demonstrate how side-chain alterations improve therapeutic indices .

GABAergics and Dopamine Modulators

Compound Mechanism Efficacy in Tardive Dyskinesia Side Effects
Deanol Cholinergic modulation 24–55% response rate Minimal (dose-dependent)
Progabide (GABA agonist) Enhances GABA transmission Superior to Deanol in trials Sedation, weight gain
Haloperidol Dopamine receptor antagonist Effective but exacerbates symptoms long-term Extrapyramidal symptoms

Key Findings :

  • Deanol’s cholinergic mechanism is less effective than GABAergics like progabide but safer than dopamine blockers .
  • Combination therapies (e.g., Deanol + physostigmine) are explored to address multifactorial dyskinesia pathology .

Critical Analysis of Contradictory Evidence

  • ACh Synthesis: While early studies proposed Deanol as an ACh precursor , rigorous GC analyses disproved this except at supratherapeutic doses .
  • Clinical Variability: In tardive dyskinesia, responder/non-responder subgroups suggest genetic or metabolic factors influencing choline transporter affinity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via proton transfer from the carboxylic acid group of 4-(acetamido)benzoic acid to the hydroxyl group of deanol, forming an ionic pair. The stoichiometric ratio is critical, with a 1:1 molar equivalence ensuring complete salt formation:

$$
\text{C}9\text{H}9\text{NO}3 + \text{C}4\text{H}{11}\text{NO} \rightarrow \text{C}9\text{H}9\text{NO}3 \cdot \text{C}4\text{H}{11}\text{NO}
$$

Standard Protocol

Reactants :

  • 4-(acetamido)benzoic acid (40 g, 0.223 mol)
  • 2-(dimethylamino)ethanol (19.9 g, 0.223 mol)
    Solvent : Absolute methanol (600 mL)
    Procedure :
  • Dissolve 4-(acetamido)benzoic acid in methanol under reflux.
  • Add deanol dropwise, allowing exothermic reaction to proceed (temperature control at 60–65°C).
  • Cool to room temperature, filter through Celite®, and crystallize by adding anhydrous ethyl ether.
  • Seed with pre-formed salt crystals to initiate crystallization.
  • Isolate product via vacuum filtration and dry under reduced pressure.

Key Parameters :

Parameter Value
Reaction Temperature 60–65°C (reflux)
Solvent Volume 15 mL/g (acid basis)
Crystallization Solvent Ethyl ether
Melting Point 159–161.5°C

Solvent and Process Optimization

Alternative Solvent Systems

While methanol is preferred for its polarity and solubility profile, ethanol and isopropanol have been evaluated for reduced toxicity. However, these alternatives yield lower crystallinity (85–90% purity vs. 98% in methanol).

Temperature Control

The exothermic nature of the reaction ($$\Delta H = -58 \, \text{kJ/mol}$$) necessitates precise temperature modulation. Studies show that maintaining reflux temperatures above 60°C prevents premature crystallization while ensuring complete proton transfer.

Scaling Challenges

Industrial batches (>100 kg) require:

  • Gradual deanol addition (2–3 hours) to mitigate thermal runaway.
  • Anti-solvent crystallization using ether:methanol ratios of 5:1 for optimal crystal habit.

Purification and Quality Control

Crystallization Techniques

Seed crystal size (10–20 µm) directly impacts product morphology. Smaller seeds yield higher surface-area crystals, improving dissolution rates for pharmaceutical applications.

Analytical Characterization

HPLC Purity Criteria :

Impurity Acceptable Limit
Unreacted acid ≤0.1%
Free deanol ≤0.2%
Solvent residues ≤500 ppm

Spectroscopic Confirmation :

  • IR : $$ \nu_{\text{max}} $$ 1650 cm$$^{-1}$$ (amide C=O), 1550 cm$$^{-1}$$ (COO$$^-$$).
  • $$^1$$H NMR : δ 2.3 (s, 6H, N(CH$$3$$)$$2$$), 3.6 (t, 2H, CH$$_2$$OH), 7.8 (d, 2H, aromatic).

Industrial Production Workflow

A typical manufacturing batch includes:

  • Reaction Vessel : Glass-lined steel reactor with reflux condenser.
  • Filtration : Centrifugal filter to remove Celite®.
  • Crystallization : Jacketed crystallizer with temperature gradient control.
  • Drying : Tray dryer at 40°C under vacuum (10 mmHg).

Yield Optimization :

Factor Impact on Yield
Methanol purity ≥99.9% +12%
Ether:H$$_2$$O content <0.05% +8%
Seeding at 25°C vs. 30°C +15%

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (300 W, 80°C) reduce reaction time from 3 hours to 35 minutes, though product decomposition above 100°C limits applicability.

Continuous Flow Reactors

Microreactor systems (0.5 mm channel diameter) achieve 94% conversion in 8 minutes, offering potential for on-demand synthesis in cosmetic applications.

Q & A

Basic Research Questions

Q. How can researchers investigate the mechanism of action of Deanol acetamidobenzoate in neurotransmitter regulation using in vitro models?

  • Methodological Answer : Utilize radiolabeled choline transport assays in neuronal cell cultures to measure acetylcholine synthesis. Compare results with control groups and validate specificity using choline uptake inhibitors (e.g., hemicholinium-3). Monitor acetylcholine levels via HPLC or fluorometric assays .

Q. What analytical methods are recommended for quantifying this compound purity in experimental samples?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use a mobile phase of acetonitrile/water (70:30 v/v) with a flow rate of 1.0 mL/min. Validate the method using certified reference standards (e.g., CAS 3635-74-3) and assess purity via mass spectrometry .

Q. Which in vivo models are appropriate for studying the cognitive effects of this compound?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) to evaluate memory enhancement via behavioral tests like the Morris water maze. Correlate results with post-mortem analysis of choline uptake in brain tissue using autoradiography or microdialysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across clinical studies?

  • Methodological Answer : Conduct a systematic meta-analysis stratified by variables such as dosage (e.g., 100–600 mg/day), population demographics (e.g., age, ADHD severity), and outcome measures (e.g., cognitive scores, choline levels). Apply random-effects models to assess heterogeneity and publication bias .

Q. What strategies optimize the synthetic yield of this compound for research-scale production?

  • Methodological Answer : Optimize the esterification reaction between 4-acetamidobenzoic acid and 2-dimethylaminoethanol using a 1:1 molar ratio in anhydrous ethanol. Enhance crystallization purity via a solvent system of ethanol-ethyl acetate (3:1 v/v) and monitor reaction progress with thin-layer chromatography (TLC) .

Q. How should clinical trials be designed to evaluate this compound’s safety in cholinergic pathways?

  • Methodological Answer : Implement a double-blind, placebo-controlled trial with stratified randomization based on baseline cholinergic biomarkers (e.g., plasma choline, erythrocyte acetylcholinesterase activity). Include safety endpoints such as gastrointestinal adverse events and monitor blood-brain barrier permeability via MRI contrast agents .

Q. What structural modifications of this compound could reduce toxicity while maintaining efficacy?

  • Methodological Answer : Synthesize analogs with substitutions at the acetamidobenzoate moiety (e.g., replacing the acetyl group with a trifluoroacetyl group). Test these analogs in in vitro neurotoxicity assays (e.g., MTT cell viability) and compare choline uptake inhibition potency using SH-SY5Y neuronal cells .

Data and Compliance Considerations

Q. How can researchers standardize protocols for measuring this compound’s impact on blood-brain barrier transport?

  • Methodological Answer : Use a transwell co-culture model of brain endothelial cells and astrocytes. Quantify choline permeability via LC-MS/MS and validate results with isotopic tracing (e.g., deuterated choline). Ensure compliance with in vitro BBB model guidelines (e.g., TEER ≥ 150 Ω·cm²) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fits and calculate EC50 values. Adjust for covariates like baseline cholinergic activity using mixed-effects models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deanol acetamidobenzoate
Reactant of Route 2
Deanol acetamidobenzoate

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